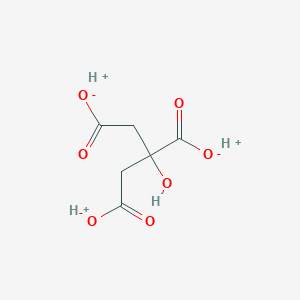
Caged GMP-pnp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caged GMP-pnp is a molecule that has gained significant attention in the field of scientific research due to its ability to release guanosine monophosphate (GMP) upon exposure to light. This unique property has made it a valuable tool for studying cellular signaling pathways and enzymatic reactions. Additionally, we will list several future directions for further research in this field.
Wissenschaftliche Forschungsanwendungen
Caged Caged GMP-pnp-pnp is a valuable tool for studying cellular signaling pathways and enzymatic reactions. It has been used to investigate the activation of G protein-coupled receptors (GPCRs) and the regulation of cyclic nucleotide-dependent kinases. Additionally, caged this compound-pnp has been used to study the activity of enzymes such as phosphodiesterases and guanylate cyclases.
Wirkmechanismus
Caged Caged GMP-pnp-pnp works by releasing this compound upon exposure to light. The photolabile protecting group on the molecule is cleaved by light, which allows this compound to be released and interact with cellular targets. This mechanism of action allows for precise temporal and spatial control of this compound signaling pathways.
Biochemical and Physiological Effects:
Caged this compound-pnp has been shown to have a variety of biochemical and physiological effects. It can activate cyclic nucleotide-dependent kinases, which are involved in a variety of cellular processes such as metabolism, gene expression, and cell division. Additionally, caged this compound-pnp has been shown to regulate ion channels and neurotransmitter release in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using caged Caged GMP-pnp-pnp in lab experiments is its ability to provide precise temporal and spatial control of this compound signaling pathways. This allows researchers to study the effects of this compound signaling on cellular processes with high accuracy. However, one limitation of using caged this compound-pnp is that it requires exposure to light, which can be difficult to control in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research in the field of caged Caged GMP-pnp-pnp. One area of interest is the development of new photolabile protecting groups that can be cleaved by different wavelengths of light. This would allow for greater control over the activation of caged this compound-pnp in different experimental conditions. Additionally, researchers are interested in studying the effects of caged this compound-pnp on different cellular targets and in different cell types. Finally, there is interest in developing new caged molecules that can release other nucleotides or signaling molecules upon exposure to light.
Synthesemethoden
Caged Caged GMP-pnp-pnp is synthesized by reacting guanosine monophosphate with a photolabile protecting group. The protecting group is typically a nitrobenzyl or coumarin derivative that can be cleaved by exposure to ultraviolet or visible light. This reaction produces a caged molecule that can be activated by light to release this compound.
Eigenschaften
CAS-Nummer |
116271-22-8 |
|---|---|
Molekularformel |
C18H24N7O15P3 |
Molekulargewicht |
671.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1 |
InChI-Schlüssel |
XSZNISBTJNZPLS-WSSMKXPZSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonyme |
1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



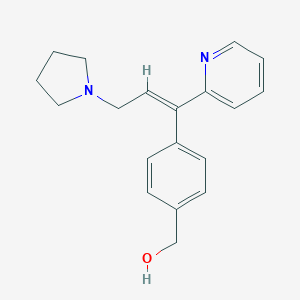
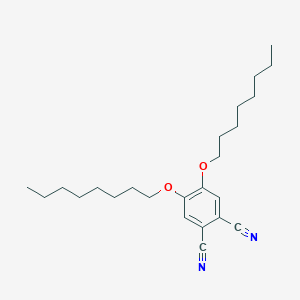
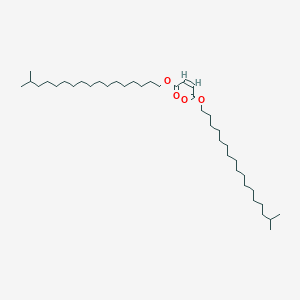
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)



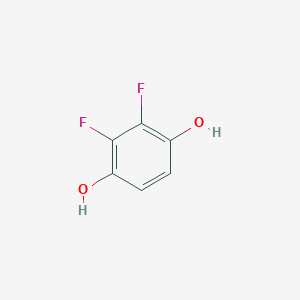
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
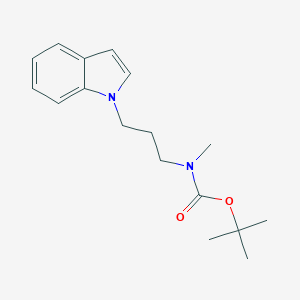

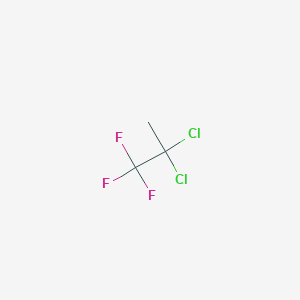
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
